
8-Carboxyoctyl-D-Galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of galactopyranoside derivatives often involves several key steps, including protection of hydroxyl groups, nucleophilic substitution, and modification of functional groups to introduce specific side chains, such as the carboxyoctyl group. For instance, Hanna and Ricard (2000) demonstrated a methodology for synthesizing highly functionalized carbocyclic rings from galactose derivatives, which could be adapted for synthesizing complex structures like 8-Carboxyoctyl-D-Galactopyranoside (Hanna & Ricard, 2000).
Molecular Structure Analysis
The molecular structure of galactopyranoside derivatives is characterized by their pyranose form, with various substituents affecting their three-dimensional conformation. Nuclear magnetic resonance (NMR) and molecular modeling studies, such as those by Krishna et al. (1990), provide insights into the conformational behavior of these molecules in solution, which is crucial for understanding their biological interactions and properties (Krishna et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of 8-Carboxyoctyl-D-Galactopyranoside would be influenced by the presence of the carboxylic acid group, affecting its solubility, ionization, and ability to form esters and amides. Studies on similar galactopyranoside derivatives highlight the versatility of these compounds in synthetic chemistry, serving as precursors for more complex molecules (Fontana et al., 1982).
Applications De Recherche Scientifique
1. Inhibitor Evaluation in Microbial Studies
8-Carboxyoctyl-D-Galactopyranoside analogs have been synthesized and evaluated for their inhibitory effects. In a study, various analogs were assessed for their ability to inhibit the binding of the Escherichia coli-derived pilus protein PapGj96. The research demonstrated varying degrees of inhibitory efficiency, contributing to the understanding of microbial interactions and potential therapeutic interventions (Hansen & Magnusson, 1998).
2. Synthesis for Fungal and Bacterial Carbohydrate Antigens
The compound has been utilized in the synthesis of oligosaccharides related to the galactomannan from Aspergillus fumigatus. This synthesis approach plays a crucial role in developing methodologies to create complex carbohydrate structures, aiding in the research of fungal and bacterial carbohydrate antigens (Argunov, Krylov, & Nifantiev, 2016).
3. Synthesis and Structural Characterization in Biochemistry
Research has focused on the synthesis of 8-Carboxyoctyl-D-Galactopyranoside derivatives, like benzyl 6-O-benzoyl-β-D-galactopyranoside, for biochemical applications. These syntheses are significant for understanding the structural and functional roles of these compounds in biological systems (Levy, Flowers, & Sharon, 1967).
4. Applications in Xenotransplantation Research
This compound has been used in synthesizing glycosides involved in the hyperacute rejection of xenotransplantation. The synthesis of such compounds aids in understanding the biochemical processes involved in organ rejection, contributing to the field of transplant medicine (Lu, Li, Cai, & Li, 2001).
5. Study of Galectin-8 Interactions in Cancer Research
Methyl-β-D-galactopyranoside malonyl aromatic esters, structurally related to 8-Carboxyoctyl-D-Galactopyranoside, have been synthesized to target galectin-8, a protein involved in bone remodeling, cancer progression, and metastasis. Understanding these interactions is crucial for developing new therapeutic strategies in cancer treatment (Patel et al., 2020).
6. Antileishmanial Activity in Parasitic Disease Research
Derivatives of 8-Carboxyoctyl-D-Galactopyranoside have shown promising results in inhibiting the growth of Leishmania donovani, a parasitic protozoan. This research is vital for developing new treatments for leishmaniasis, a significant health concern in many parts of the world (Suleman et al., 2014).
Orientations Futures
Galactopyranoside esters have shown promising results in in vitro antimicrobial evaluation. They had better antifungal activities than antibacterial agents. These compounds were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3. Therefore, these synthetic novel MDG esters could be new antifungal and antiviral drugs .
Propriétés
IUPAC Name |
9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLPLHMJDGCNY-QLABQVJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Carboxyoctyl-D-Galactopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
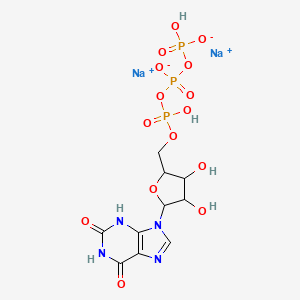
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
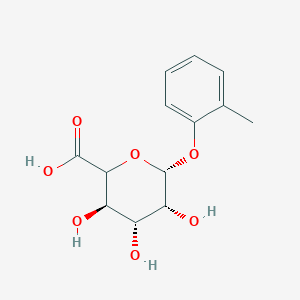
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
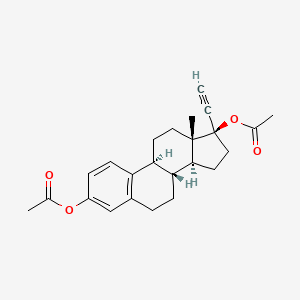
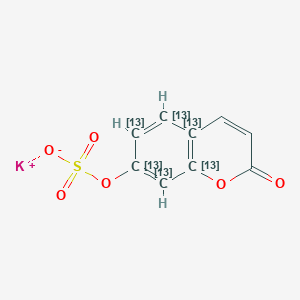
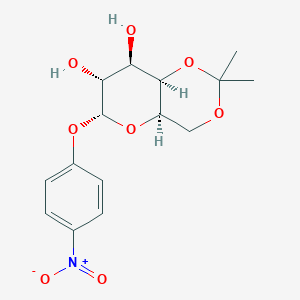
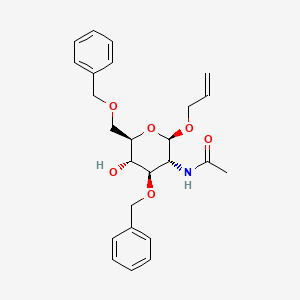
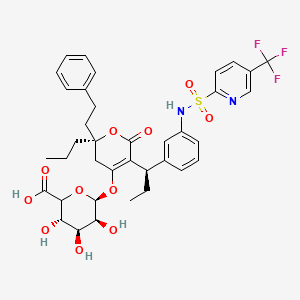
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)
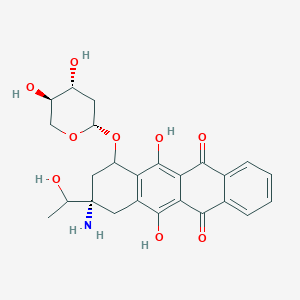
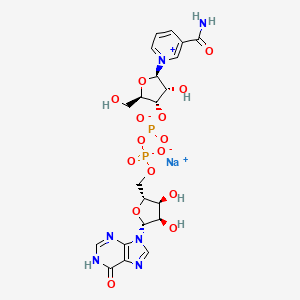
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)